4-(Piperidin-2-ylmethyl)morpholine
Übersicht
Beschreibung
4-(Piperidin-2-ylmethyl)morpholine, also known as PMM, is a chemical compound with potential applications in scientific research. It belongs to the class of morpholine derivatives and has a molecular formula of C11H20N2O. PMM has gained attention due to its unique properties and potential use in various fields of research.
Wirkmechanismus
The exact mechanism of action of 4-(Piperidin-2-ylmethyl)morpholine is not fully understood. However, it is believed to interact with various receptors and enzymes in the body, leading to changes in biochemical and physiological processes.
Biochemische Und Physiologische Effekte
Studies have shown that 4-(Piperidin-2-ylmethyl)morpholine has various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(Piperidin-2-ylmethyl)morpholine is its versatility and potential use in various fields of research. It is also relatively easy to synthesize and purify, making it an attractive option for researchers. However, its potential toxicity and limited solubility in water can be limitations for certain experiments.
Zukünftige Richtungen
There are numerous future directions for research involving 4-(Piperidin-2-ylmethyl)morpholine. One potential area of focus is the development of new drugs based on the 4-(Piperidin-2-ylmethyl)morpholine scaffold. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Piperidin-2-ylmethyl)morpholine and its potential applications in various fields of research. Other potential areas of focus include the development of new synthesis methods and the optimization of current methods for increased yields and purity.
Wissenschaftliche Forschungsanwendungen
4-(Piperidin-2-ylmethyl)morpholine has been used in various scientific research applications, including drug discovery, medicinal chemistry, and chemical biology. It has been shown to have potential as a scaffold for the development of new drugs and has been used in the synthesis of various bioactive compounds.
Eigenschaften
IUPAC Name |
4-(piperidin-2-ylmethyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJYUVGVMCELLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390348 | |
Record name | 4-(piperidin-2-ylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-2-ylmethyl)morpholine | |
CAS RN |
81310-58-9 | |
Record name | 4-(piperidin-2-ylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.